

Application Note: Quantification of Strophanthin in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: *Strophanthin*

Cat. No.: *B611039*

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Introduction

Strophanthins are a class of cardiac glycosides, historically used in the treatment of cardiac conditions. Their potent biological activity necessitates sensitive and specific analytical methods for their quantification in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the quantification of **strophanthin** (g-**strophanthin**/ouabain and k-**strophanthin**) in biological samples, primarily plasma and serum, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of **strophanthin**. The procedure involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection. An internal standard (IS) is used to ensure accuracy and precision.

Data Presentation

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of **strophanthins**.

Table 1: LC-MS/MS Method Validation Parameters for Ouabain (g-**Strophanthin**) in Human Plasma

Parameter	Result	Reference
Lower Limit of Quantification (LLOQ)	1.7 pmol/L	[1]
Linearity Range	1.7 - 500 pmol/L	[1]
Inter-assay Precision (%CV)	< 15%	[1]
Inter-assay Accuracy (%Bias)	± 15%	[1]
Recovery	> 90%	[2]

Table 2: Pharmacokinetic Parameters of **Strophanthin** Glycosides in Healthy Male Volunteers[3]

Compound	Administration Route	Dose	Absorption (%)	Renal Excretion (% of dose)	Elimination Half-life (t _{1/2})
Cymar (k-strophanthin-α)	Oral	Single	47	21	23 h
Intravenous	Single	-	46	13 h	
k-Strophanthoside	Oral	Single	16	11	22 h
Intravenous	Single	-	73	99 h	
Ouabain (g-strophanthin)	Oral	Single	1.4	-	-
Intravenous	Single	-	33	23 h	

Table 3: Tissue Distribution of Ouabain in Mice Following a Single Intraperitoneal Injection (1.25 mg/kg)[4]

Tissue	Cmax (ng/g)	Tmax (h)	T½ (h)
Plasma	882.88 ± 21.82	0.08 ± 0.01	0.15 ± 0.02
Heart	145.24 ± 44.03	0.08 ± 0.02	0.23 ± 0.09
Kidney	1072.3 ± 260.8	0.35 ± 0.19	1.32 ± 0.76
Liver	2558.0 ± 382.4	0.35 ± 0.13	1.24 ± 0.7

Experimental Protocols

Materials and Reagents

- **Strophanthin** reference standards (g-strophanthin/ouabain, k-strophanthoside)
- Internal Standard (IS), e.g., Digoxin-d3
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water
- Human plasma/serum (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 96-well plates
- Autosampler vials

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
- Analytical column (e.g., RP C-18, 2.1 x 50 mm, 1.8 μ m)

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Pre-treatment: To 200 μ L of plasma/serum, add 20 μ L of the internal standard working solution. Vortex for 10 seconds. Add 400 μ L of acidified water (e.g., 0.1% formic acid in water).
- SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the **strophanthin** and IS with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

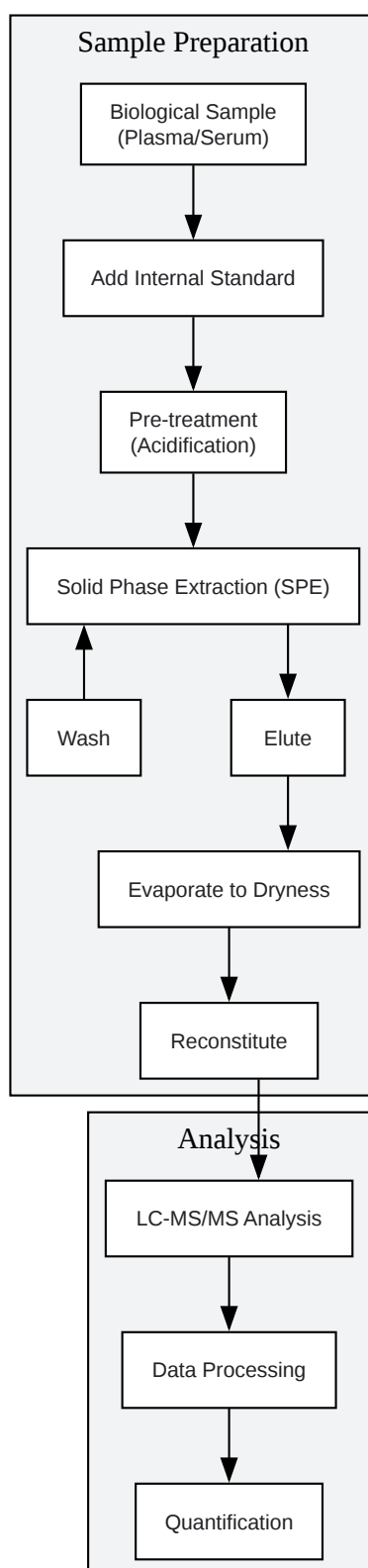
- Chromatographic Conditions:[\[5\]](#)
 - Column: RP C-18 (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.3 mL/min

- Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Injection Volume: 5 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example):
 - Ouabain: Precursor ion -> Product ion (specific m/z values to be optimized based on instrumentation)
 - k-Strophanthoside: Precursor ion -> Product ion
 - Internal Standard (e.g., Digoxin-d3): Precursor ion -> Product ion
 - Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Data Analysis and Quantification

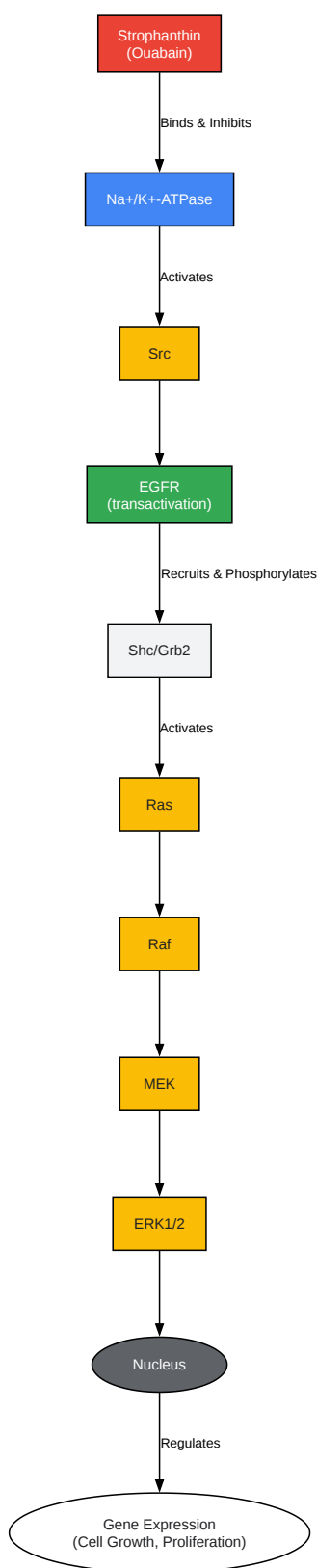
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of $1/x^2$ is typically used. The concentration of **strophanthin** in the biological samples is then determined from the calibration curve.

Mandatory Visualizations



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Caption: Experimental workflow for **Strophanthin** quantification.



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